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Compound of Interest

Compound Name: 4-Fluoro-4'-nitrochalcone
CAS No.: 102692-39-7
Cat. No.: B3399005
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Executive Technical Summary

4-Fluoro-4'-nitrochalcone (CAS: 2805-53-0) is a diarylpropenone derivative characterized by
a distinct "push-pull" electronic architecture. Structurally, it bridges a fluorinated benzene ring
(donor/inductive withdrawer) and a nitro-substituted acetophenone moiety (strong acceptor) via
an

-unsaturated carbonyl system.

This compound represents a privileged scaffold in medicinal chemistry due to the bioisosteric
replacement of hydrogen with fluorine, which enhances metabolic stability and lipophilicity.[1]
While the individual molecule exhibits high hyperpolarizability (

) suitable for non-linear optical (NLO) applications, its bulk utility is constrained by its
crystallization in the centrosymmetric P21/c space group, which effectively cancels second-
order harmonic generation (SHG) in the pure solid state.

This guide details the synthesis, crystallographic data, spectroscopic signatures, and
biopharmaceutical implications of 4-Fluoro-4'-nitrochalcone.
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Molecular Architecture & Synthesis

Structural Nomenclature
e IUPAC Name: (2E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one[2]

e Molecular Formula: C15H10FNO3|[3][4][5]
e Molecular Weight: 271.24 g/mol [2][3][4][5]

e SMILES:O=clccc(C(=0)/C=C/c2ccc(F)cc2)ccl

Synthesis Protocol: Claisen-Schmidt Condensation

The most efficient synthetic route utilizes a base-catalyzed aldol condensation followed by
dehydration. The reaction is stereoselective, predominantly yielding the thermodynamically
stable (E)-isomer.

Reaction Mechanism

¢ Enolate Formation: Base removes an

-proton from 4-nitroacetophenone.

» Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-fluorobenzaldehyde.
o Dehydration: Elimination of water yields the conjugated enone system.

Detailed Protocol:

» Reagents: 4-Nitroacetophenone (10 mmol), 4-Fluorobenzaldehyde (10 mmol).

» Solvent: Ethanol or Methanol (20 mL).

o Catalyst: 10% NaOH or KOH (aqueous solution).

» Procedure:

o Dissolve ketone and aldehyde in solvent.[1][3]
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o Add base dropwise at 0-5°C to minimize side reactions (Cannizzaro).
o Stir at room temperature for 6-12 hours.

o Observation: Formation of a yellow precipitate indicates product formation.

« Purification: Filter the precipitate, wash with cold water (to remove base) and cold ethanol.
Recrystallize from hot ethanol or acetone.

Crystallographic Properties

Unlike many chalcones that crystallize in non-centrosymmetric groups (enabling SHG), 4-
Fluoro-4'-nitrochalcone crystallizes in a centrosymmetric lattice.

( N

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

\. J

Expert Insight: The planar conformation of the molecule facilitates tight

-stacking. However, the antiparallel arrangement in the unit cell (inversion center) cancels the
macroscopic dipole moment, rendering the pure crystal NLO-inactive despite the molecule's
high microscopic hyperpolarizability.

Spectroscopic Characterization

Identification of 4-Fluoro-4'-nitrochalcone relies on detecting the conjugated system and the
specific substituents (Nitro, Fluoro).

Infrared Spectroscopy (FT-IR)
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e C=0 Stretch: 1650-1665 cm

(Lower than typical ketones due to conjugation).

« C=C (Alkenyl): 1590-1610 cm

e NO

Stretches:

o Asymmetric: ~1520 cm
o Symmetric: ~1340 cm
e C—F Stretch: 1150-1250 cm

(Strong band).

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

or CDCI

e -Unsaturated Protons: Two doublets with a large coupling constant (

Hz), confirming the trans (E) geometry.
o (near carbonyl):

7.6—7.8 ppm.
o (near aryl ring):

7.8-8.0 ppm.

e Aromatic Protons:
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o Protons ortho to NO

are highly deshielded (
~8.3 ppm).
o Protons on the fluoro-ring show H-F coupling (multiplets).
UV-Visible Spectroscopy
¢ : ~300-320 nm (Band I, cinnamoyl system) and ~250 nm (Band Il, benzoyl system).

e Solvatochromism: The absorption maximum exhibits a bathochromic (red) shift in polar
aprotic solvents (e.g., DMSO) due to stabilization of the intramolecular charge transfer (ICT)
excited state.

Physicochemical & Biopharmaceutical Properties[7]

[8]
Thermal Stability
e Melting Point: 203-206 °C.[5]

« Stability: High thermal stability due to extensive conjugation and crystalline packing. Stable
under ambient conditions; light sensitive (photoisomerization

possible in solution).
Lipophilicity and Solubility
e LogP (Predicted): 3.2 — 3.6.
 Solubility Profile:
o Insoluble: Water, Hexane.
o Soluble: DMSO, DMF, Acetone, Ethyl Acetate, Chloroform.

o Sparingly Soluble: Ethanol, Methanol (requires heating).
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Biological Implications

The 4-Fluoro-4'-nitrochalcone scaffold is a potent pharmacophore.[5]
o Cytotoxicity: The

-unsaturated ketone acts as a Michael acceptor, capable of alkylating cysteine residues in
proteins (e.g., tubulin, thioredoxin reductase).

» Fluorine Effect: The para-fluoro substitution blocks metabolic oxidation at the C4 position,
potentially increasing the half-life compared to the non-fluorinated analog.

e Mechanism: Studies on similar fluorinated chalcones suggest mechanism of action involving
G2/M phase cell cycle arrest and induction of apoptosis via mitochondrial pathways.[7]

Visualizations & Workflows
Synthesis Pathway Diagram

The following diagram illustrates the Claisen-Schmidt condensation workflow.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Step-wise synthesis of 4-Fluoro-4'-nitrochalcone via Claisen-Schmidt condensation.

Electronic "Push-Pull" Mechanism
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This diagram visualizes the intramolecular charge transfer (ICT) responsible for the molecule's
reactivity and optical properties.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Caption: Intramolecular Charge Transfer (ICT) vector from the Fluorine donor region to the
Nitro acceptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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